4-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE
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Overview
Description
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}acetamido)benzamide is an organic compound that features a benzamide core with a fluorophenyl group and a sulfanylacetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}acetamido)benzamide typically involves multiple steps:
Formation of 4-Fluorophenyl Methyl Sulfone: This intermediate can be synthesized by reacting 4-fluorobenzyl chloride with sodium sulfite under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanylacetamido moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl Methyl Sulfone: Shares the fluorophenyl group but lacks the acetamido and benzamide moieties.
4-Fluorophenyl Acetamide: Similar structure but lacks the sulfanyl group.
Uniqueness
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}acetamido)benzamide is unique due to the combination of its fluorophenyl, sulfanyl, and acetamido groups, which confer specific chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
4-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-5-1-11(2-6-13)9-22-10-15(20)19-14-7-3-12(4-8-14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZUFIVQDXXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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